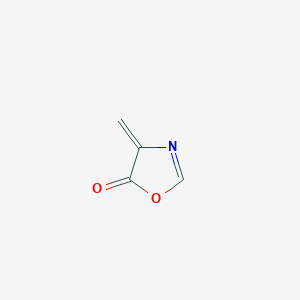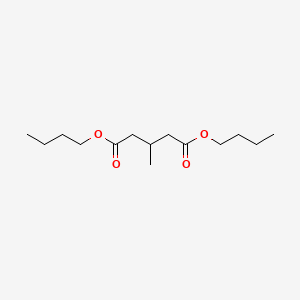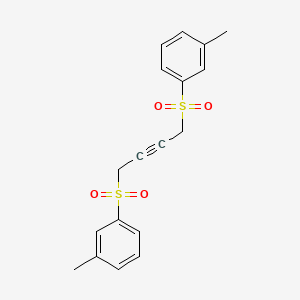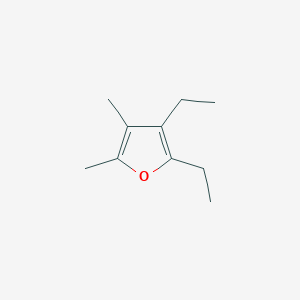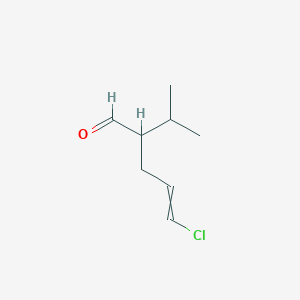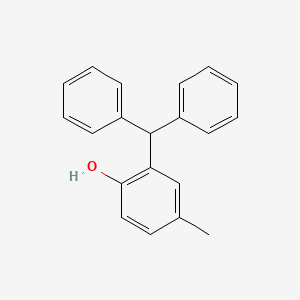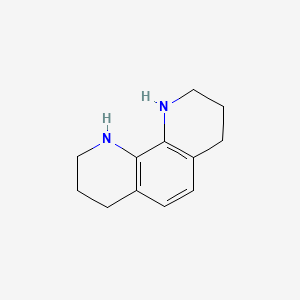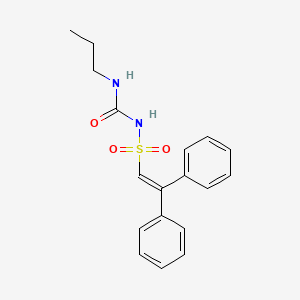
2,2-Diphenyl-N-(propylcarbamoyl)ethene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diphenyl-N-(propylcarbamoyl)ethene-1-sulfonamide is an organic compound with a complex structure that includes both aromatic and sulfonamide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-N-(propylcarbamoyl)ethene-1-sulfonamide typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the reaction of 2,2-diphenylethene with a sulfonamide derivative under specific conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Diphenyl-N-(propylcarbamoyl)ethene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the phenyl rings, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of sulfonic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
2,2-Diphenyl-N-(propylcarbamoyl)ethene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism by which 2,2-Diphenyl-N-(propylcarbamoyl)ethene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Diphenyl-N-ethylacetamide: Similar in structure but with an acetamide group instead of a sulfonamide group.
2,2-Diphenyl-N-methylcarbamoyl ethene-1-sulfonamide: Similar but with a methyl group instead of a propyl group.
Uniqueness
2,2-Diphenyl-N-(propylcarbamoyl)ethene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
56752-94-4 |
|---|---|
Formule moléculaire |
C18H20N2O3S |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
1-(2,2-diphenylethenylsulfonyl)-3-propylurea |
InChI |
InChI=1S/C18H20N2O3S/c1-2-13-19-18(21)20-24(22,23)14-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14H,2,13H2,1H3,(H2,19,20,21) |
Clé InChI |
BXZJRULKPWPNJK-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)NS(=O)(=O)C=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


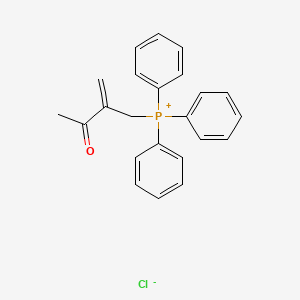

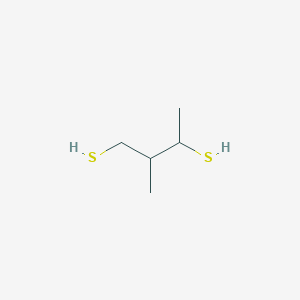
![(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B14645610.png)
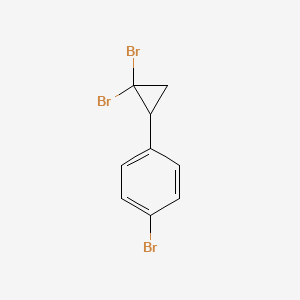
![2-[(4-Methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole](/img/structure/B14645618.png)

